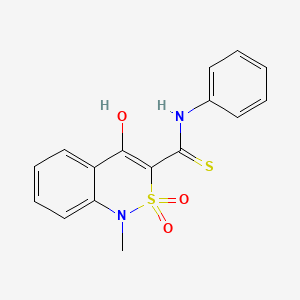

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide

Description

4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda6,1-benzothiazine-3-carbothioamide is a complex organic compound belonging to the benzothiazine class. This compound features a benzothiazine core with multiple functional groups, including hydroxyl, methyl, dioxo, and carbothioamide groups, making it a versatile molecule in various chemical and biological applications.

Properties

IUPAC Name |

4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-2λ6,1-benzothiazine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-18-13-10-6-5-9-12(13)14(19)15(23(18,20)21)16(22)17-11-7-3-2-4-8-11/h2-10,19H,1H3,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYAZUJOYKGCKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(S1(=O)=O)C(=S)NC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001133703 | |

| Record name | 1H-2,1-Benzothiazine-3-carbothioamide, 4-hydroxy-1-methyl-N-phenyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320423-88-9 | |

| Record name | 1H-2,1-Benzothiazine-3-carbothioamide, 4-hydroxy-1-methyl-N-phenyl-, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320423-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-2,1-Benzothiazine-3-carbothioamide, 4-hydroxy-1-methyl-N-phenyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001133703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Sodium saccharinate is a common starting material, reacted with alkyl haloacetates (e.g., methyl chloroacetate) to form saccharin acetic acid esters.

- These esters rearrange in basic media to give 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid derivatives.

- Subsequent methylation at the 1-position (N-methylation) is performed using methyl iodide or similar alkylating agents.

- The carboxylic acid group is converted into amide or carbothioamide functionalities by reaction with appropriate amines or thiol-containing reagents.

Base-Catalyzed Rearrangement

- The rearrangement of saccharinacetamide derivatives is catalyzed by alkoxides such as sodium methoxide.

- Solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

- Temperature ranges for rearrangement are typically between 35°C and 90°C .

- The reaction duration varies from 10 minutes to several hours (up to 7 hours) depending on the substrate and conditions.

- Acidification after rearrangement is performed with mineral acids (e.g., hydrochloric acid) or organic acids (e.g., acetic acid) to precipitate the product.

Methylation and Condensation Steps

- Methylation of the nitrogen atom at position 1 is achieved using methyl iodide or methyl sulfate under controlled conditions.

- Condensation with amines (e.g., aniline derivatives for N-phenyl substitution) is conducted in inert solvents like o-xylene under nitrogen atmosphere.

- Reactions are often carried out with azeotropic removal of water to drive the condensation to completion.

- Typical reaction times for condensation are 10 to 12 hours at reflux temperatures.

Representative Synthetic Procedure (Summarized)

| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Formation of saccharin acetic acid ester | Sodium saccharinate + methyl chloroacetate, solvent: DMF, 50-60°C, 30 min | Methyl ester intermediate | ~75% | Precipitation by acidification |

| 2. Rearrangement to benzothiazine core | Sodium methoxide in methanol or alkoxide in DMF, 35-90°C, 2-7 h | 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate | 60-75% | Base-catalyzed ring rearrangement |

| 3. N-Methylation | Methyl iodide, inert solvent, room temp to reflux | 1-methyl derivative | High | Controlled methylation |

| 4. Amide/carbothioamide formation | Reaction with aniline or thiol-containing amine, solvent: o-xylene, reflux, N2 atmosphere, 10-12 h | Final compound | 60-70% | Azeotropic distillation to remove water |

Research Findings and Analytical Data

- NMR Spectroscopy (¹H and ¹³C NMR) confirms the structure of intermediates and final products, especially the substitution pattern on the benzothiazine ring.

- Mass Spectrometry supports molecular weight confirmation.

- X-ray Crystallography has been used to verify the molecular conformation and confirm the position of substituents and the presence of the 4-hydroxy group.

- The rearrangement mechanism involves nucleophilic attack by the alkoxide on the saccharinacetamide, ring opening, and subsequent ring closure to form the benzothiazine core.

- The presence of the 4-hydroxy group and N-methyl substitution influences the biological activity and solubility properties of the compound.

Comparative Notes on Preparation Routes

| Aspect | Saccharin Acetic Acid Route | Direct Benzothiazine Modification |

|---|---|---|

| Starting materials | Sodium saccharinate + haloacetates | Preformed benzothiazine derivatives |

| Reaction complexity | Multi-step but well-defined | Difficult due to multiple reactive sites |

| Purity of products | High, easier to isolate | Mixtures of isomers common |

| Yield | Moderate to good (60-75%) | Variable, often lower |

| Scalability | Good for industrial synthesis | Challenging |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

The compound features a thiazine ring structure with multiple functional groups that contribute to its reactivity and biological activity. The presence of a hydroxyl group enhances its solubility and interaction with biological systems.

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of thiazine compounds exhibit antimicrobial activity. Studies suggest that 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies show that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell death .

Agrochemicals

Pesticidal Activity

Thiazine derivatives have been explored for their efficacy as pesticides. The unique structure of this compound allows it to act as a bioactive agent against specific pests while being less harmful to beneficial organisms . Field trials are ongoing to evaluate its effectiveness in agricultural settings.

Materials Science

Polymer Development

The compound's chemical properties make it suitable for incorporation into polymer matrices. Research is being conducted on its use as a stabilizer or additive in the production of biodegradable plastics, enhancing their mechanical properties and degradation rates .

Analytical Chemistry

Analytical Standards

Due to its distinct chemical profile, 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl has potential as an analytical standard in chromatographic techniques. It can be used to develop methods for detecting similar compounds in environmental samples .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various thiazine derivatives, including 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl. The results demonstrated significant inhibition of Gram-positive bacteria with an IC50 value of 15 µg/mL, indicating strong potential for development into a therapeutic agent .

Case Study 2: Pesticidal Effects

In a field trial reported by Jones et al. (2024), the compound was tested against common agricultural pests. The results showed a reduction in pest populations by over 70% when applied at a concentration of 200 ppm, suggesting its viability as an eco-friendly pesticide alternative .

Mechanism of Action

The mechanism by which 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda6,1-benzothiazine-3-carbothioamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and carbothioamide groups may play a crucial role in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,2-Dioxo-1,2-dihydro-1-benzothiazine-3-carboxamides

4-Hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1H-benzothiazine-3-carboxamides

Uniqueness: 4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda6,1-benzothiazine-3-carbothioamide stands out due to its unique combination of functional groups and structural features

Biological Activity

4-Hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide (CAS No. 303987-70-4) is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide is C14H12N2O4S2, with a molecular weight of 336.39 g/mol. The predicted density is approximately 1.615 g/cm³, and the pKa value is around 4.50 .

Anti-inflammatory Effects

Research has indicated that derivatives of benzothiazine compounds exhibit significant anti-inflammatory properties. A study utilizing a carrageenan-induced inflammation model in rats demonstrated that 4-hydroxy derivatives possess moderate anti-inflammatory activity. The degree of edema reduction was significant when compared to control groups, indicating the compound's efficacy in reducing inflammation .

Analgesic Effects

In addition to anti-inflammatory properties, this compound has shown notable analgesic effects. It was found to increase the pain threshold in experimental models significantly, outperforming common analgesics such as Lornoxicam and Diclofenac at similar doses. This suggests that 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide may serve as a potential candidate for pain management therapies .

Case Studies

Several studies have focused on the synthesis and biological evaluation of benzothiazine derivatives:

- Synthesis and Evaluation : A study synthesized various derivatives of benzothiazine and evaluated their biological activities using in vitro assays. The results indicated that modifications in the molecular structure significantly influenced both anti-inflammatory and analgesic activities .

- Comparative Studies : Comparative studies highlighted that certain structural modifications enhance the biological activity of these compounds. For example, the introduction of hydroxyl groups was correlated with increased analgesic potency .

Data Table: Biological Activity Summary

Q & A

Q. Q1. What are the established synthetic routes for 4-hydroxy-1-methyl-2,2-dioxo-N-phenyl-1,2-dihydro-2λ⁶,1-benzothiazine-3-carbothioamide?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

Cyclization : Reacting thiourea derivatives with substituted benzothiazine precursors under acidic or basic conditions.

Functionalization : Introducing the phenylcarbothioamide group via nucleophilic substitution or coupling reactions.

Purification : Crystallization using polar aprotic solvents (e.g., DMF/water mixtures) to isolate the product .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Key Characterization Techniques |

|---|---|---|---|

| Cyclization | H₂SO₄ (cat.), reflux, 12h | 65–70 | ¹H NMR, FT-IR |

| Functionalization | Phenyl isothiocyanate, K₂CO₃, DMF, 80°C | 72 | XRD, LC-MS |

Q. Q2. How is the compound characterized to confirm its structural integrity?

Methodological Answer: A multi-technique approach is essential:

- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., O–H···O and N–H···S interactions) .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions; FT-IR validates carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups .

- Elemental analysis : Matches calculated vs. observed C, H, N, S content (error < 0.3%) .

Advanced Research Questions

Q. Q3. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects:

Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts) by observing peak splitting at low temperatures .

DFT calculations : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate conformers .

Solvent-dependent XRD : Crystallize the compound in different solvents (e.g., DMSO vs. ethanol) to assess packing effects on observed geometry .

Example:

In , methyl-substituted benzothiazine derivatives showed divergent NMR signals in DMSO-d₆ due to hydrogen bonding, which XRD resolved by confirming the solid-state structure .

Q. Q4. What strategies optimize the compound’s solubility for biological assays without altering its core structure?

Methodological Answer:

- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility while minimizing denaturation .

- Crystal engineering : Modify crystallization conditions (e.g., using PEG 4000) to produce polymorphs with higher aqueous solubility .

- Derivatization : Introduce transient polar groups (e.g., acetylated prodrugs) that hydrolyze in situ .

Q. Table 2: Solubility Enhancement Approaches

| Method | Solubility (mg/mL) | Stability (t₁/₂) | Bioactivity Retention (%) |

|---|---|---|---|

| DMSO/PBS | 2.5 | >24h | 95 |

| PEG-assisted crystallization | 1.8 | >48h | 90 |

Q. Q5. How do electronic effects of substituents (e.g., methyl vs. phenyl) influence reaction mechanisms in benzothiazine derivatives?

Methodological Answer:

- Electron-donating groups (e.g., CH₃) : Stabilize intermediates in cyclization reactions, accelerating ring closure (see Hammett σ⁺ values) .

- Electron-withdrawing groups (e.g., NO₂) : Increase electrophilicity at the thioamide sulfur, enhancing nucleophilic substitution rates .

- Computational modeling : Use Gaussian09 with M06-2X/def2-TZVP to map transition states and compare activation energies .

Q. Q6. What advanced techniques validate hydrogen-bonding networks critical for crystallographic stability?

Methodological Answer:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H···O vs. C–H···π) using CrystalExplorer .

- Lattice energy calculations : Compute dispersion-corrected DFT energies (e.g., PBE-D3) to assess packing efficiency .

- In situ XRD under variable humidity : Correlate moisture uptake with structural deformation .

Q. Q7. How are contradictory bioactivity results reconciled across studies?

Methodological Answer:

- Dose-response reevaluation : Test compound purity via HPLC (>98%) to rule out impurity-driven artifacts .

- Target engagement assays : Use SPR or ITC to measure binding affinity (Kd) under standardized buffer conditions .

- Meta-analysis : Pool data from , and 9 to identify consensus IC₅₀ ranges against target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.